

3-(Methylthio)phenylacetic acid CAS number

18698-73-2

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Compound of Interest

Compound Name: 3-(Methylthio)phenylacetic acid

Cat. No.: B103716

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An In-Depth Technical Guide to **3-(Methylthio)phenylacetic Acid** (CAS 18698-73-2):
Properties, Synthesis, Analysis, and Applications

Introduction

3-(Methylthio)phenylacetic acid, with CAS number 18698-73-2, is a sulfur-containing aromatic carboxylic acid.^[1] As a member of the phenylacetic acid class of compounds, it serves as a valuable and versatile building block in organic synthesis. Its structure incorporates a phenyl ring substituted at the meta-position with a methylthio (-SCH₃) group and an acetic acid (-CH₂COOH) moiety. This unique combination of functional groups—a nucleophilic sulfur, an aromatic core, and a carboxylic acid handle—makes it a reagent of significant interest for researchers in medicinal chemistry and materials science.

While its direct biological applications are not extensively documented, the broader family of phenylacetic acids is known for a range of activities, including antimicrobial and plant hormone-like effects.^{[2][3]} Furthermore, the isomeric 4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, highlighting the pharmaceutical relevance of this structural motif.^[4] This guide provides a comprehensive technical overview for scientists, covering the compound's properties, a robust synthetic methodology, analytical characterization, and potential applications.

Table 1: Physicochemical Properties of **3-(Methylthio)phenylacetic Acid**

Property	Value	Source(s)
CAS Number	18698-73-2	[1] [5]
Molecular Formula	C ₉ H ₁₀ O ₂ S	[6] [7]
Molecular Weight	182.24 g/mol	[1] [5]
Appearance	White to off-white solid/powder	[1] [5] [8]
Melting Point	77-81 °C	[5] [6]
Boiling Point	333.7 ± 25.0 °C (Predicted)	[6] [8]
Density	1.23 ± 0.1 g/cm ³ (Predicted)	[6] [8]
pKa	4.19 ± 0.10 (Predicted)	[8]
<hr/>		
3- (Methylmercapto)phenylacetic acid, [3- (methylsulfanyl)phenyl]acetic acid		
<hr/>		
SMILES	CS _{c1cccc(CC(O)=O)c1}	[5] [7]
<hr/>		

| InChI Key | AKYCOAMUNLESIH-UHFFFAOYSA-N |[\[5\]](#)[\[6\]](#) |

Section 1: Synthesis and Purification

A reliable synthetic protocol is paramount for utilizing any chemical building block. For **3-(methylthio)phenylacetic acid**, a copper-catalyzed nucleophilic substitution reaction presents an efficient and scalable approach, analogous to methods developed for its 4-isomer.[\[4\]](#)[\[9\]](#) This strategy leverages commercially available starting materials and avoids harsh reagents often associated with older methods for similar compounds.

Causality of the Synthetic Approach

The chosen method involves the reaction of a halo-substituted phenylacetic acid with a sulfur nucleophile. The key to this transformation is the use of a copper(I) catalyst. While aryl halides are typically unreactive towards simple nucleophilic aromatic substitution, the copper catalyst

facilitates the C-S bond formation. The dimethylformamide (DMF) solvent serves not only to dissolve the reactants but may also act as a ligand to stabilize the copper catalyst, promoting the reaction.[4]

Detailed Experimental Protocol: Synthesis

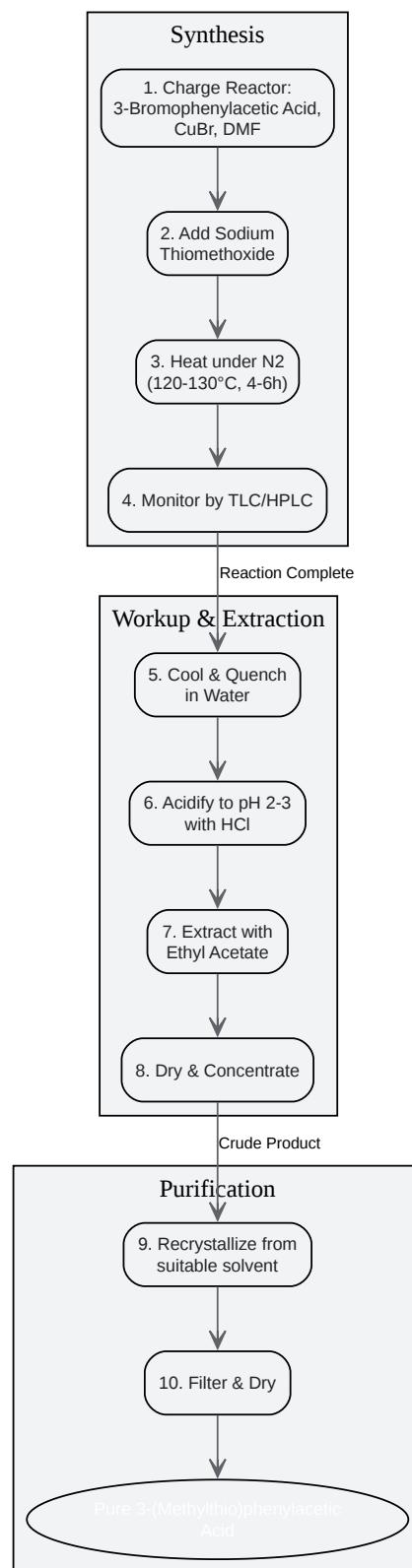
Reaction: 3-Bromophenylacetic acid + Sodium thiomethoxide \rightarrow **3-(Methylthio)phenylacetic acid**

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq), copper(I) bromide (0.05 eq), and anhydrous DMF.
- **Inert Atmosphere:** Purge the system with dry nitrogen for 15 minutes. This is critical to prevent the oxidation of the sodium thiomethoxide and the copper catalyst, which would inhibit the reaction.
- **Reagent Addition:** Add sodium thiomethoxide (1.2 eq) to the stirred solution. The slight excess of the nucleophile ensures the complete consumption of the starting aryl bromide.
- **Reaction Execution:** Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by observing the disappearance of the starting material.
- **Quenching and Workup:** After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of 2-3 using 2M HCl. This step protonates the carboxylate salt of the product, rendering it water-insoluble for extraction.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.
- **Washing:** Wash the combined organic layers with brine to remove residual water and DMF.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The primary method for purifying the crude solid is recrystallization.

- Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but impurities are less soluble (e.g., toluene or a mixture of ethyl acetate and hexane).
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of well-defined, pure crystals.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

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Caption: Workflow for the synthesis and purification of **3-(Methylthio)phenylacetic acid**.

Section 2: Analytical Characterization for Quality Control

Verifying the identity and purity of a synthesized compound is a non-negotiable aspect of scientific research, embodying the principles of trustworthiness and expertise. A multi-technique approach forms a self-validating system for quality control.

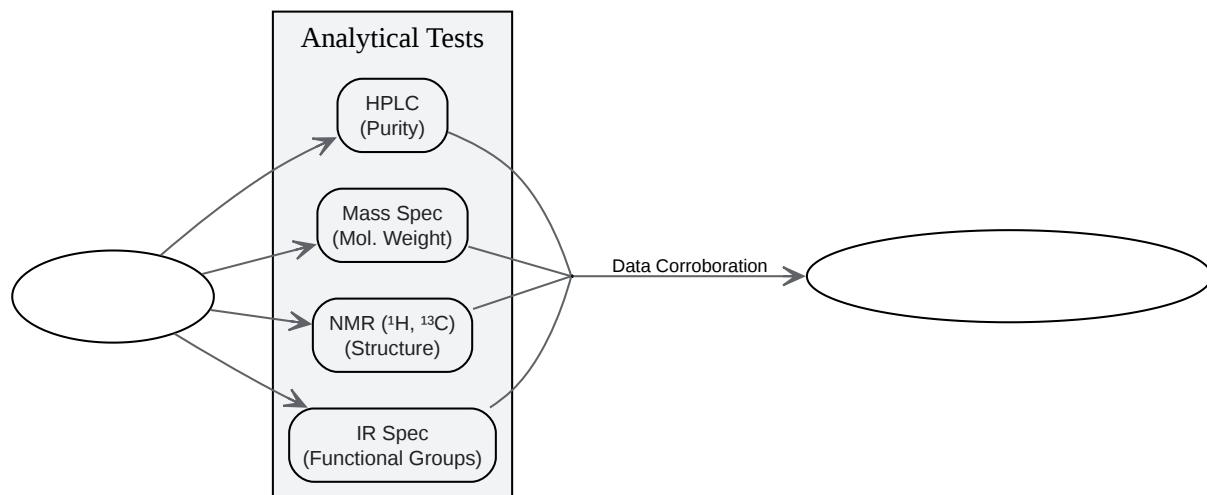
Spectroscopic and Chromatographic Methods

- ^1H NMR Spectroscopy: This technique confirms the specific arrangement of protons in the molecule. The spectrum of **3-(methylthio)phenylacetic acid** is expected to show four distinct signals in the aromatic region (approx. 7.0-7.3 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (approx. 3.6 ppm), and a sharp singlet for the methylthio (-SCH₃) protons (approx. 2.5 ppm).
- ^{13}C NMR Spectroscopy: This analysis validates the carbon skeleton. The spectrum should display nine distinct signals: one for the carbonyl carbon (~178 ppm), six for the aromatic carbons (125-140 ppm), one for the methylene carbon (~40 ppm), and one for the methyl carbon (~15 ppm).
- Mass Spectrometry (MS): MS is used to confirm the molecular weight. An exact mass measurement should correspond to the calculated molecular formula, C₉H₁₀O₂S.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is suitable.[\[10\]](#) Purity is determined by integrating the area of the product peak relative to the total peak area at an appropriate UV wavelength (e.g., 254 nm).

Table 2: Expected Analytical Data for Structural Confirmation

Technique	Expected Result	Purpose
¹ H NMR	Aromatic multiplets, two distinct singlets (~3.6 ppm, ~2.5 ppm)	Structural Elucidation
¹³ C NMR	9 distinct carbon signals	Carbon Skeleton Confirmation
Mass Spec.	M/z corresponding to C ₉ H ₁₀ O ₂ S	Molecular Weight Verification
IR Spec.	Broad O-H stretch, strong C=O stretch (~1700 cm ⁻¹)	Functional Group Identification

| HPLC | Single major peak (>95% purity) | Purity Assessment |



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Caption: A self-validating analytical workflow for quality control.

Section 3: Applications and Research Opportunities

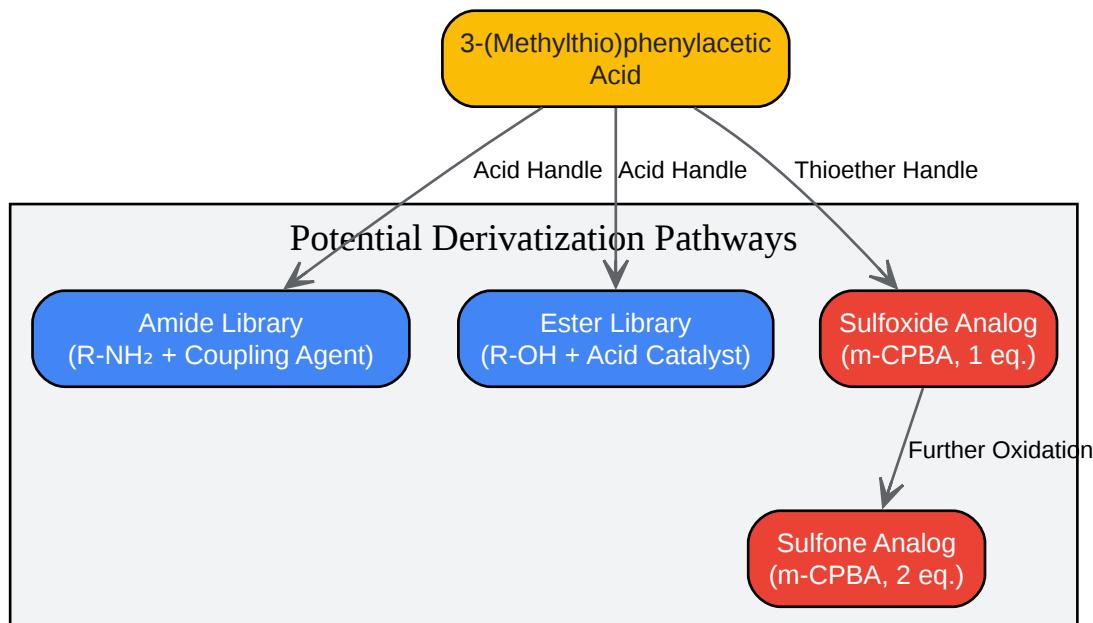
The utility of **3-(methylthio)phenylacetic acid** lies in its potential as a versatile scaffold for creating diverse molecular libraries aimed at drug discovery and materials science.

Core Utility in Medicinal Chemistry

- Amide Coupling: The carboxylic acid group is a prime handle for amide bond formation. It can be readily coupled with a vast array of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate libraries of amides for biological screening.
- Esterification: The acid can be converted to esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.
- Oxidation of the Thioether: The methylthio group is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide ($-\text{SOCH}_3$) or sulfone ($-\text{SO}_2\text{CH}_3$). This transformation dramatically alters the electronic properties, polarity, and hydrogen bonding capacity of the molecule, providing a straightforward path to generating structural analogs with potentially different biological activities or material properties.

Potential Biological and Therapeutic Relevance

Given that phenylacetic acid and its derivatives exhibit antimicrobial properties, **3-(methylthio)phenylacetic acid** and its derivatives are logical candidates for screening against bacterial and fungal pathogens.^{[3][11]} The introduction of the methylthio group may enhance potency or alter the spectrum of activity. Its structural similarity to intermediates used in the synthesis of anti-inflammatory drugs also suggests its potential as a starting point for developing novel anti-inflammatory agents.^[4]



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Caption: Key derivatization pathways for creating molecular diversity.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any laboratory chemical.

- Hazard Identification:** Based on available safety data, **3-(methylthio)phenylacetic acid** is classified as a combustible solid.^[5] It may cause skin and eye irritation.
- Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
^[5]
- Handling:** All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[12] Avoid contact with skin and eyes.
- Storage:** The compound should be stored in a tightly sealed container in a cool, dry place away from ignition sources.^{[8][12]} Recommended storage conditions are at room temperature.^[8]

- Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This may involve dissolving the material in a combustible solvent for incineration.[\[12\]](#)

Conclusion

3-(Methylthio)phenylacetic acid (CAS 18698-73-2) is more than just a catalog chemical; it is a well-defined building block with significant potential. Its accessible synthesis, combined with its multiple functional handles, makes it an attractive starting point for synthetic campaigns in drug discovery and materials research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound, paving the way for future innovation.

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